Bis-(2-nitrophenyl)phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

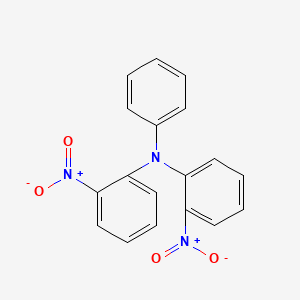

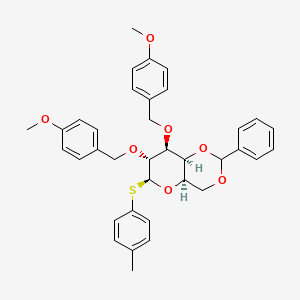

Bis-(2-nitrophenyl)phenylamine is a chemical compound used for proteomics research . Its molecular formula is C18H13N3O4 and has a molecular weight of 335.31 .

Molecular Structure Analysis

The molecular structure of Bis-(2-nitrophenyl)phenylamine consists of a phenylamine group attached to two nitrophenyl groups . The molecular formula is C18H13N3O4 .Physical And Chemical Properties Analysis

Bis-(2-nitrophenyl)phenylamine has a density of 1.4±0.1 g/cm3, a boiling point of 526.0±35.0 °C at 760 mmHg, and a flash point of 271.9±25.9 °C . It also has a molar refractivity of 93.2±0.3 cm3, a polar surface area of 95 Å2, and a molar volume of 244.3±3.0 cm3 .Applications De Recherche Scientifique

Environmental Behavior and Effects of Nitrophenols

Nitrophenols, which share a structural motif with Bis-(2-nitrophenyl)phenylamine, have been extensively studied for their occurrence, transformation, and effects in the environment. The atmospheric occurrence and transformation of nitrophenols, including their formation through photochemical processes and their presence in various environmental matrices, are of significant interest due to their potential health impacts and environmental persistence (Harrison et al., 2005). This research could imply similar considerations for the environmental behavior of Bis-(2-nitrophenyl)phenylamine, especially in terms of its stability, transformation products, and ecological effects.

Applications and Concerns of Bisphenol Derivatives

Bisphenol A (BPA) and its derivatives, while structurally different, offer insights into the broad utility and associated health concerns of chemicals used in industrial applications. BPA's widespread use in plastics, epoxy resins, and other consumer products has raised concerns due to its endocrine-disrupting effects and environmental persistence. Studies focusing on alternatives to BPA, their safety, and environmental impacts highlight the ongoing search for safer chemical substitutes that could similarly apply to research and development efforts involving Bis-(2-nitrophenyl)phenylamine (Shalenie P. den Braver-Sewradj et al., 2020).

Considerations for Chemical Use and Disposal

The research on bisphosphonates, including their pharmacokinetic properties, offers a perspective on the importance of understanding the environmental fate and human health implications of chemical compounds. While bisphosphonates are used in medical applications, the considerations regarding their absorption, distribution, metabolism, and excretion (ADME) are crucial for all chemicals, including Bis-(2-nitrophenyl)phenylamine. This understanding aids in assessing potential environmental impacts and health risks associated with the use and disposal of chemicals (Lin, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

2-nitro-N-(2-nitrophenyl)-N-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21(24)25/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVAXVFTBWYHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652478 |

Source

|

| Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127074-39-9 |

Source

|

| Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)